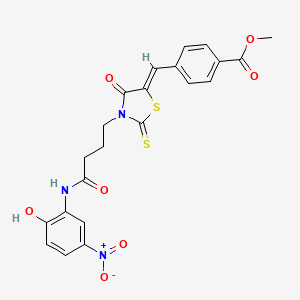
(Z)-methyl 4-((3-(4-((2-hydroxy-5-nitrophenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-methyl 4-((3-(4-((2-hydroxy-5-nitrophenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a useful research compound. Its molecular formula is C22H19N3O7S2 and its molecular weight is 501.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-Methyl 4-((3-(4-((2-hydroxy-5-nitrophenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews various studies focusing on its biological activity, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolidinone derivatives, including the compound . The following findings summarize its effects on various cancer cell lines:
-
Cell Viability and Proliferation :
- The compound exhibited significant cytotoxic effects on A549 lung cancer cells, with a dose-dependent decrease in cell viability observed at concentrations ranging from 10 nM to 100 µM. The IC50 value was reported to be around 50 µM, indicating potent activity against this cell line .
- In SH-SY5Y neuroblastoma cells, similar trends were noted, although higher concentrations were necessary to achieve comparable effects .
-
Mechanisms of Action :
- The compound induces apoptosis in cancer cells, as evidenced by increased levels of apoptosis-related proteins. This suggests that the mechanism may involve ROS (reactive oxygen species) generation leading to oxidative stress and subsequent cell death .
- Studies also indicated that the compound could modulate cell cycle progression, further contributing to its anticancer efficacy .
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various bacterial strains:
-
Bacterial Inhibition :
- The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics like ampicillin, with some derivatives showing MIC values as low as 0.004 mg/mL against Enterobacter cloacae and Staphylococcus aureus .
- The structure–activity relationship indicated that modifications in the thiazolidinone moiety could enhance antimicrobial potency, suggesting a pathway for further development of more effective derivatives .
-
Fungal Activity :
- In addition to antibacterial properties, the compound exhibited antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains such as Trichoderma viride and Aspergillus fumigatus. This broad-spectrum activity underscores its potential as a therapeutic agent in treating infections caused by resistant strains .
Case Studies and Research Findings
Several studies provide comprehensive data on the biological activity of this compound:
特性
IUPAC Name |
methyl 4-[(Z)-[3-[4-(2-hydroxy-5-nitroanilino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O7S2/c1-32-21(29)14-6-4-13(5-7-14)11-18-20(28)24(22(33)34-18)10-2-3-19(27)23-16-12-15(25(30)31)8-9-17(16)26/h4-9,11-12,26H,2-3,10H2,1H3,(H,23,27)/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQDZLRMNUGCAU-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














